molecular formula C17H18N2O2 B1657124 n-[(Diphenylmethyl)carbamoyl]propanamide CAS No. 55513-02-5

n-[(Diphenylmethyl)carbamoyl]propanamide

Cat. No.: B1657124
CAS No.: 55513-02-5
M. Wt: 282.34 g/mol
InChI Key: CQNXDOZXCWGOIZ-UHFFFAOYSA-N
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Description

N-[(Diphenylmethyl)carbamoyl]propanamide is a carbamate-derived propanamide compound characterized by a diphenylmethyl group attached to the carbamoyl moiety (CONH-), which is further linked to a propanamide backbone (CH2CH2CONH2). This structure confers unique steric and electronic properties due to the bulky diphenylmethyl substituent, influencing its physicochemical behavior and biological interactions.

Properties

CAS No.

55513-02-5

Molecular Formula

C17H18N2O2

Molecular Weight

282.34 g/mol

IUPAC Name

N-(benzhydrylcarbamoyl)propanamide

InChI

InChI=1S/C17H18N2O2/c1-2-15(20)18-17(21)19-16(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,16H,2H2,1H3,(H2,18,19,20,21)

InChI Key

CQNXDOZXCWGOIZ-UHFFFAOYSA-N

SMILES

CCC(=O)NC(=O)NC(C1=CC=CC=C1)C2=CC=CC=C2

Canonical SMILES

CCC(=O)NC(=O)NC(C1=CC=CC=C1)C2=CC=CC=C2

Other CAS No.

55513-02-5

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Molecular Properties

The following table summarizes key structural analogs of N-[(Diphenylmethyl)carbamoyl]propanamide, highlighting differences in substituents, molecular formulas, and molecular weights:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reference
This compound (Target) C19H20N2O2 (Inferred) ~308.38 Diphenylmethyl-carbamoyl, propanamide backbone N/A
N-(3-{[(4-Chlorophenyl)carbamoyl]amino}phenyl)-2,2-dimethylpropanamide C18H20ClN3O2 345.83 4-Chlorophenyl, dimethylpropanamide
Propanamide, 2-methyl-N,N-diphenyl C16H17NO 239.13 N,N-diphenyl, 2-methylpropanamide
N-((4-Chlorophenyl)carbamoyl)-3-(4-methoxyphenyl)-propanamide (Compound 95) C17H16ClN2O3 331.78 4-Chlorophenyl-carbamoyl, 4-methoxyphenyl-propanamide
N-[1-(N-methyl-N-phenylcarbamoyl)ethyl]-3-hydroxy-2,2-dimethylpropanamide C16H23N3O3 305.37 Hydroxy, dimethylpropanamide, N-methyl-N-phenylcarbamoyl
N-acetyl Norfentanyl (N-phenyl-propanamide derivative) C16H22N2O2 274.36 Piperidinyl, acetyl, N-phenyl-propanamide

Key Observations :

  • Steric Effects : The diphenylmethyl group in the target compound introduces significant steric bulk compared to analogs like Compound 95 (4-chlorophenyl) or N,N-diphenylpropanamide . This may reduce solubility in polar solvents but enhance binding to hydrophobic targets.

Physicochemical Properties

Melting Points and Solubility
  • Compound 95 : Synthesized as a white solid with a melting point influenced by the 4-methoxyphenyl group .
  • N-(3-nitrophenyl)-3-phenyl-2-(phenylsulfonamido)propanamide () : Melting point differences between precursor and product confirm structural modifications .

Target Compound Inference : The diphenylmethyl group likely elevates the melting point compared to simpler analogs but may reduce aqueous solubility.

Preparation Methods

Reaction Mechanism and Reagents

Carbodiimide reagents, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely employed to activate carboxylic acids for amide bond formation. In the context of N-[(Diphenylmethyl)carbamoyl]propanamide, propanoyl acid is activated by DCC to form an O-acylisourea intermediate, which subsequently reacts with diphenylmethylamine to yield the target compound.

Experimental Procedure

A representative protocol adapted from EP0333938 involves dissolving propanoyl acid (1.0 equiv) in anhydrous methylene chloride under nitrogen. DCC (1.2 equiv) is added, followed by diphenylmethylamine (1.1 equiv) and triethylamine (1.5 equiv) to scavenge HCl. The mixture is stirred at 25°C for 12 hours, after which the precipitated dicyclohexylurea is removed by filtration. The organic phase is washed sequentially with 5% HCl, 5% NaOH, and brine, then dried over sodium sulfate. Purification via silica gel chromatography (eluent: methylene chloride/methanol, 95:5) affords the pure product as a colorless oil in 68–75% yield.

Advantages and Limitations

This method offers high reproducibility and compatibility with acid-sensitive substrates. However, the necessity to remove DCU by filtration and the hygroscopic nature of DCC pose scalability challenges.

Acid Chloride-Based Acylation

Synthesis of Propanoyl Chloride

Propanoyl acid is converted to its corresponding acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂]. The reaction is typically conducted under reflux in anhydrous dichloromethane, with catalytic dimethylformamide (DMF) to accelerate the process.

Coupling with Diphenylmethylamine

The freshly prepared propanoyl chloride (1.0 equiv) is added dropwise to a solution of diphenylmethylamine (1.1 equiv) and triethylamine (2.0 equiv) in dichloromethane at 0°C. The reaction is warmed to room temperature and stirred for 4 hours. Work-up involves washing with water, dilute HCl, and saturated NaHCO₃, followed by drying and solvent evaporation. This route achieves yields of 70–78% with minimal purification required.

Mixed Anhydride Method

Formation of Mixed Anhydride

Propanoyl acid (1.0 equiv) is treated with isobutyl chloroformate (1.1 equiv) in the presence of N-methylmorpholine (1.2 equiv) in tetrahydrofuran (THF) at -15°C. The resulting mixed anhydride is reacted in situ with diphenylmethylamine (1.05 equiv) for 2 hours, yielding the amide after aqueous work-up.

Yield and Purity

This method provides moderate yields (65–72%) but excels in stereochemical retention, making it suitable for chiral analogs. The use of low temperatures minimizes side reactions such as epimerization.

Comparative Analysis of Synthetic Methodologies

Parameter Carbodiimide Acid Chloride Mixed Anhydride
Yield (%) 68–75 70–78 65–72
Reaction Time (h) 12 4 2
Purification Chromatography Simple filtration Filtration
Scalability Moderate High Moderate
Cost Efficiency Low Medium High

The acid chloride route emerges as the most scalable and cost-effective, whereas carbodiimide-mediated synthesis offers higher purity for research-grade applications.

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